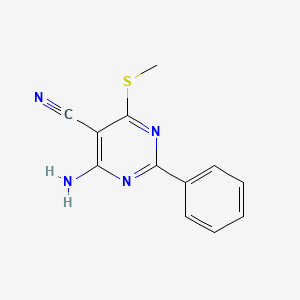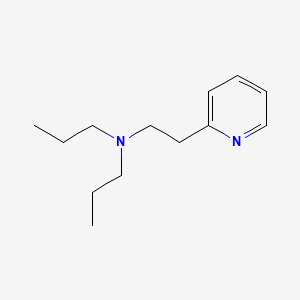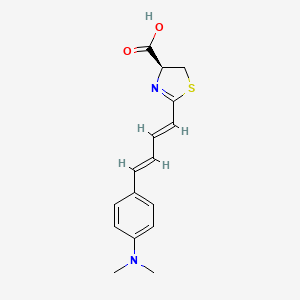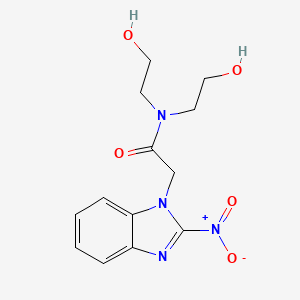![molecular formula C16H16N2O4S B14012992 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate CAS No. 84396-06-5](/img/structure/B14012992.png)
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate is a chemical compound that features a benzimidazole moiety, which is known for its significant biological and pharmacological activities. Benzimidazole derivatives have been extensively studied due to their diverse applications in medicinal chemistry, including their roles as antiviral, anticancer, and antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate typically involves the reaction of 2-(4-hydroxyphenyl)-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation and reduction: The benzimidazole ring can participate in redox reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate has been investigated for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-hydroxyphenyl)-1H-benzimidazole
- 2-(4-methylphenoxy)ethyl-1H-benzimidazole
- 2-(4-chlorophenoxy)ethyl-1H-benzimidazole
Uniqueness
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological studies .
Propiedades
Número CAS |
84396-06-5 |
|---|---|
Fórmula molecular |
C16H16N2O4S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C16H16N2O4S/c1-23(19,20)22-11-10-21-13-8-6-12(7-9-13)16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Clave InChI |
JVPKJNHXRJNSAN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


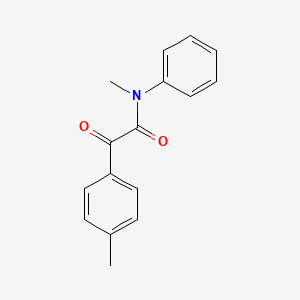
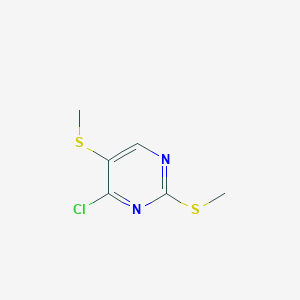
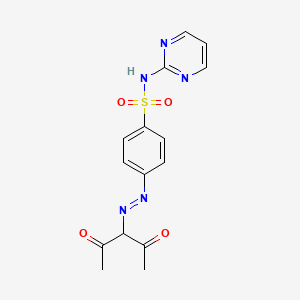

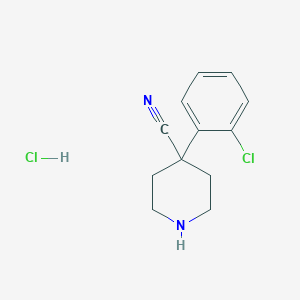
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
